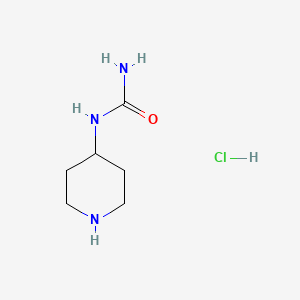

1-(Piperidin-4-yl)urea hydrochloride

Description

Propriétés

IUPAC Name |

piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZJALNMZMDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590473 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-33-5, 1190194-60-5 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (piperidin-4-yl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 61220-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperidin 4 Yl Urea Hydrochloride and Its Analogues

Synthetic Routes to the Core 1-(Piperidin-4-yl)urea Hydrochloride Scaffold

The construction of the 1-(piperidin-4-yl)urea core is a key step that has been approached through several reliable synthetic methodologies. These routes often involve the coupling of a 4-aminopiperidine (B84694) derivative with a suitable urea-forming reagent.

Amine-Isocyanate Coupling Strategies

A prevalent and efficient method for the synthesis of 1-(piperidin-4-yl)urea analogues is the coupling reaction between a 4-aminopiperidine derivative and an appropriate isocyanate. This reaction is typically straightforward and provides the desired urea (B33335) in good yield. A common strategy involves the use of a Boc-protected 4-aminopiperidine, which allows for controlled reactions and subsequent deprotection to yield the final product.

For instance, the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with an aryl isocyanate, such as 4-(trifluoromethoxy)phenyl isocyanate, readily forms the protected urea intermediate. The subsequent removal of the Boc protecting group under acidic conditions, for example, with hydrochloric acid in dioxane, affords the desired this compound analogue. nih.gov

Table 1: Examples of Amine-Isocyanate Coupling for the Synthesis of 1-Aryl-3-(piperidin-4-yl)urea Analogues nih.gov

| Amine Precursor | Isocyanate | Product |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 4-(Trifluoromethoxy)phenyl isocyanate | 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) hydrochloride |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride |

Reactions Involving 4-Piperidone (B1582916) Hydrochloride Precursors

An alternative approach to the 1-(piperidin-4-yl)urea scaffold begins with 4-piperidone hydrochloride. This method typically involves a reductive amination step to introduce the 4-amino group, followed by urea formation. For example, N-Boc-4-piperidone can undergo reductive amination with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding 4-aminopiperidine derivative. researchgate.net This intermediate can then be utilized in amine-isocyanate coupling reactions as described previously.

Another potential pathway involves the direct reaction of 4-piperidone with urea or its derivatives, although this is a less common approach for generating unsubstituted 1-(piperidin-4-yl)urea. More frequently, 4-piperidone is converted to 4-aminopiperidine derivatives as key intermediates. nih.gov

Utilization of Phosgene (B1210022) Equivalents in Urea Formation

To circumvent the use of highly toxic phosgene, various phosgene equivalents have been employed for the synthesis of ureas. Reagents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (B1668759) (CDI) are safer and more convenient alternatives. arkat-usa.orgekb.eg

Triphosgene can react with an amine to form an isocyanate in situ, which then reacts with a second amine to produce an unsymmetrical urea. arkat-usa.org This method can be applied to the synthesis of 1-(piperidin-4-yl)urea analogues by reacting a 4-aminopiperidine derivative with triphosgene, followed by the addition of a second amine.

CDI is another effective reagent for urea synthesis. It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then smoothly reacts with another amine to yield the desired urea. This method is known for its mild reaction conditions and high yields. thieme-connect.com The synthesis of piperidine (B6355638) urea derivatives has been successfully achieved using CDI as the coupling reagent. thieme-connect.com

Derivatization Strategies for Structural Modulation

Modification of the 1-(piperidin-4-yl)urea scaffold is essential for exploring structure-activity relationships. The most common point of derivatization is the nitrogen atom of the piperidine ring, allowing for the introduction of a wide variety of functional groups.

N-Substitution on the Piperidine Ring

The secondary amine of the piperidine ring in 1-(piperidin-4-yl)urea provides a convenient handle for N-substitution. This is typically achieved after the formation of the urea core, often starting from the deprotected piperidine hydrochloride salt.

N-Acyl Analogues: N-acylation is a common derivatization strategy. This can be accomplished by reacting the this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For example, 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea hydrochloride can be acylated with various carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent to afford a range of N-acyl derivatives. nih.gov This method allows for the introduction of diverse acyl groups, including alkyl, cycloalkyl, and aryl moieties. nih.govnih.gov

Table 2: Synthesis of N-Acyl-1-(piperidin-4-yl)urea Analogues nih.gov

| Piperidinyl Urea Precursor | Carboxylic Acid/Acylating Agent | Coupling Agent | N-Acyl Product |

| 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea hydrochloride | Cyclopropanecarboxylic acid | EDCI | 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea |

| 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea hydrochloride | Acetic anhydride | - | 1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea |

| 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea hydrochloride | Propionyl chloride | - | 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea |

N-Sulfonyl Analogues: Similarly, N-sulfonylation introduces a sulfonyl group onto the piperidine nitrogen. This is typically achieved by reacting the piperidinyl urea with a sulfonyl chloride in the presence of a base. For instance, treatment of 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-methanesulfonyl derivative. nih.gov This derivatization is valuable for introducing groups that can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule.

Formation of Acyl-Urea Substructures

The synthesis of N-acylurea derivatives from piperidinyl ureas is a significant transformation for creating compounds with diverse biological activities. Acylation can occur at the terminal nitrogen of the urea moiety, leading to a substructure that can mimic peptide bonds and participate in various hydrogen bonding interactions. Several methodologies have been developed for the efficient synthesis of these structures.

One common and cost-effective approach involves a two-step process. nih.gov This method first generates a reactive intermediate, such as an N-(phenoxycarbonyl)benzamide from benzoyl isocyanate and phenol. nih.gov This intermediate can then be coupled with a range of amines, including piperidine derivatives, via nucleophilic displacement to yield the target N-acyl ureas in good yields (64–94%). nih.gov This strategy is advantageous as it tolerates both weakly and strongly nucleophilic amines under mild reaction conditions. nih.gov

Another effective method involves the reaction of carboxylic acids with carbodiimides, such as N,N'-dialkyl carbodiimides, in an aqueous medium. ias.ac.in The reaction proceeds through an O-acyl isourea intermediate, which is highly reactive. ias.ac.in In the absence of other nucleophiles, this intermediate undergoes an intramolecular O→N acyl migration to form the stable N-acylurea product. ias.ac.in This method is notable for its high yields and clean reaction profiles under mild, neutral conditions. ias.ac.in

Other established routes to N-acylureas include the reaction of N-acylisocyanates with amines or the reaction of amides with isocyanates, though the latter may require harsh conditions. reading.ac.uk Solid-phase synthesis techniques have also been employed, utilizing resin-bound urea derivatives and acyl chlorides to facilitate purification and library generation. reading.ac.uk For cyclic urea analogues, direct acylation with various acyl chlorides in the presence of a base like triethylamine has been shown to produce N-acyl cyclic ureas in excellent yields. researchgate.net

Table 1: Synthetic Routes for the Formation of Acyl-Urea Substructures

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Amine Coupling | N-(phenoxycarbonyl)benzamide, Piperidinyl Amine | N/A | Tolerates diverse amines, good yields. nih.gov |

| Carbodiimide-Promoted Coupling | Carboxylic Acid, N,N'-Dialkyl Carbodiimide | O-Acyl Isourea | High yields, mild/neutral conditions, O→N acyl migration. ias.ac.in |

| Isocyanate Acylation | N-Acylisocyanate, Amine | N/A | Direct, but precursors can be reactive. reading.ac.uk |

| Direct Acylation (Cyclic Ureas) | Cyclic Urea, Acyl Chloride, Triethylamine | N/A | Excellent yields for cyclic analogues. researchgate.net |

Modifications on the Urea Nitrogen Atoms

Modification of the nitrogen atoms within the urea functional group is a key strategy for modulating the physicochemical properties of 1-(piperidin-4-yl)urea analogues. nih.gov These substitutions influence conformational preferences, hydrogen bonding capabilities, and solubility. nih.gov The urea moiety has two distinct nitrogen atoms available for substitution: the nitrogen adjacent to the piperidine ring (N) and the terminal nitrogen (N').

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the urea nitrogens can significantly impact the molecule's properties. For instance, N-methylation can alter the molecule's conformation from the typical trans,trans state to a cis,cis arrangement, thereby affecting its interaction with biological targets. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of ureas, enabling the synthesis of unsymmetrical N,N'-diaryl ureas. nih.gov This approach can be employed in a multi-step strategy where a protected urea is first arylated, followed by deprotection and a second, different arylation to achieve the desired unsymmetrical product. nih.gov

While direct alkylation of the urea nitrogens can be challenging due to competing reactions at the piperidine nitrogen, it can be achieved under controlled conditions using alkyl halides. Chemo-selectivity is a critical consideration in these reactions to ensure modification occurs at the desired nitrogen atom.

Table 2: Representative Modifications on Urea Nitrogen Atoms

| Modification Type | Reagent Class | Catalysts/Conditions | Outcome |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Introduction of alkyl groups. |

| N-Arylation | Aryl Halides | Palladium catalysts (e.g., Pd(OAc)₂) | Formation of C-N bond with aryl groups. nih.gov |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the structure of 1-(piperidin-4-yl)urea analogues is a widely used strategy to explore new chemical space and enhance biological activity. These moieties can be introduced by forming the urea linkage with a pre-functionalized heterocyclic amine or by constructing the heterocycle onto the piperidinyl-urea core.

Thiazole-urea derivatives can be synthesized through several reliable routes. A common method involves the reaction of an appropriate isocyanate with an aminothiazole. researchgate.net For example, a piperidin-4-yl isocyanate intermediate can be reacted with a substituted aminothiazole to directly form the desired 1-(piperidin-4-yl)-3-(thiazol-yl)urea derivative. Conversely, a thiazolyl isocyanate can be reacted with a 4-aminopiperidine derivative. researchgate.net

Another approach involves building the thiazole (B1198619) ring from a thiourea (B124793) precursor. A 1-(piperidin-4-yl)thiourea can be synthesized and subsequently cyclized with α-haloketones or other suitable electrophiles to form the thiazole ring. For instance, the reaction of a thiosemicarbazone derivative with hydrazonoyl halides in the presence of a base like triethylamine can yield thiazole derivatives. nih.govresearchgate.net

The synthesis of benzimidazole-based derivatives of 1-(piperidin-4-yl)urea often involves a multi-step sequence. nih.govresearchgate.net A primary synthetic strategy is the condensation of a 1,2-phenylenediamine derivative with an aldehyde or carboxylic acid functional group tethered to the piperidinyl-urea scaffold. rsc.org This condensation reaction, often carried out under acidic conditions or at elevated temperatures, leads to the formation of the benzimidazole (B57391) ring.

Alternatively, a pre-formed amino-benzimidazole can be used as a building block. This amine can then be coupled with a piperidine-based precursor to form the urea linkage. For instance, reaction with a piperidin-4-yl isocyanate or by using coupling agents like 1,1'-carbonyldiimidazole (CDI) can furnish the final benzimidazole-urea compound. thieme-connect.com These methods allow for the modular construction of a library of derivatives by varying either the benzimidazole or the piperidine component. nih.govnih.gov

The synthesis of isoxazole-containing piperidinyl ureas has been effectively demonstrated. A straightforward and efficient method involves reacting an amino-functionalized isoxazole (B147169) with an isocyanate or isothiocyanate. ias.ac.inresearchgate.net For example, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride can be treated with triethylamine to liberate the free amine, which is then reacted with various isocyanates or isothiocyanates to yield a series of urea or thiourea derivatives, respectively. ias.ac.in This reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at moderate temperatures. ias.ac.in

More complex isoxazole structures can be generated using cycloaddition reactions. The [3+2] cycloaddition of a nitrile oxide with an alkyne is a classic and powerful method for constructing the isoxazole ring. nih.gov In this context, a piperidinyl-urea derivative bearing either a nitrile oxide or an alkyne functionality could be reacted with the corresponding partner to build the desired isoxazole-containing target molecule. nih.gov

Table 3: Synthetic Approaches for Heterocyclic Derivatives

| Heterocycle | Synthetic Strategy | Key Reagents/Reaction |

|---|---|---|

| Thiazole | Ring formation from thiourea | 1-(Piperidin-4-yl)thiourea + α-haloketone. nih.gov |

| Thiazole | Urea formation | Piperidin-4-yl isocyanate + aminothiazole. researchgate.net |

| Benzimidazole | Ring formation (condensation) | 1,2-Phenylenediamine + piperidinyl-urea-aldehyde. rsc.org |

| Benzimidazole | Urea formation | 4-Aminopiperidine + benzimidazolyl isocyanate. thieme-connect.com |

| Isoxazole | Urea formation | 3-(Piperidin-4-yl)isoxazole amine + isocyanate. ias.ac.inresearchgate.net |

Chemo-selectivity and Reaction Condition Optimization

The synthesis of complex analogues of 1-(piperidin-4-yl)urea requires careful control over reaction conditions to ensure chemo-selectivity and maximize product yield. Chemo-selectivity is particularly important when the molecule contains multiple reactive sites, such as the two distinct urea nitrogens and the secondary amine on the piperidine ring. Optimization of reaction parameters is a systematic process to identify the most efficient and clean conditions for a given transformation.

Key parameters that are typically optimized include:

Stoichiometry of Reagents: The molar ratio of reactants can significantly affect the reaction outcome. For example, in the synthesis of pyridine-2-yl substituted ureas from pyridine (B92270) N-oxides and dimethylcyanamide, it was found that using 1.5 equivalents of the cyanamide (B42294) was optimal for achieving nearly full conversion of the starting material. researchgate.net

Catalyst Loading: For catalyzed reactions, the amount of catalyst is critical. Using catalytic amounts of an acid like methanesulfonic acid (MeSO₃H) instead of stoichiometric amounts can improve the atom economy of the process, although it may require longer reaction times to achieve high conversion. researchgate.net

Temperature: Reaction temperature influences the rate of reaction and the formation of by-products. While higher temperatures can accelerate a reaction, they can also lead to decomposition or undesired side reactions. An optimal temperature is one that provides a reasonable reaction time with minimal by-product formation. For instance, a study found that 60 °C was effective, while higher temperatures were avoided to maintain environmentally friendly conditions. researchgate.net

Solvent: The choice of solvent can impact reactant solubility, reaction rate, and even the reaction pathway. Optimization studies often screen a range of solvents to find the one that gives the best result. researchgate.net

Reaction Time: Monitoring the reaction over time (e.g., by TLC or HPLC) is essential to determine when the reaction has reached completion. Extending the reaction time unnecessarily can lead to the formation of degradation products, while stopping it too early results in low conversion. researchgate.net

A practical example of optimization is illustrated in the synthesis of a substituted urea, where variables such as reagent equivalents, catalyst amount, and reaction time were systematically adjusted to maximize yield and conversion. researchgate.net

Table 4: Example of Reaction Condition Optimization for Urea Synthesis

| Entry | Reagent (equiv.) | Catalyst (equiv.) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 10.0 | 1.0 | 3 | 100 |

| 2 | 1.0 | 1.0 | 3 | 75 |

| 3 | 1.5 | 1.0 | 3 | 98 |

| 4 | 2.0 | 1.0 | 3 | 100 |

| 5 | 1.5 | 0.1 | 3 | 46 |

| 6 | 1.5 | 0.1 | 8 | 74 |

Data adapted from an optimization study on pyridine-2-yl substituted urea synthesis, illustrating the systematic approach to refining reaction conditions. researchgate.net

Through such optimization, synthetic routes can be made more efficient, scalable, and environmentally benign, which is crucial for the practical application of these compounds in further research and development. researchgate.net

Advanced Synthetic Approaches for Chiral Piperidine Derivatives

The construction of the chiral piperidine scaffold is the critical step in the synthesis of enantiomerically pure 1-(Piperidin-4-yl)urea analogues. Researchers have developed a variety of advanced methods to achieve high levels of stereocontrol, including catalytic asymmetric hydrogenation, the use of chiral auxiliaries, and stereoselective C-H functionalization.

One prominent strategy involves the catalytic asymmetric hydrogenation of pyridinium (B92312) salts. This method allows for the direct creation of the chiral piperidine ring from readily available starting materials. For instance, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts has been shown to produce piperidine derivatives with excellent diastereo- and enantioselectivities. dicp.ac.cn The use of chiral ligands on the metal catalyst is crucial for inducing the desired stereochemistry in the final product.

Another powerful technique is the employment of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The Evans auxiliary, for example, can be used in the diastereoselective hydrogenation of pyridines. researchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and recycled.

Stereoselective C-H functionalization , often catalyzed by dirhodium complexes, offers a direct way to introduce functionality at specific positions on the piperidine ring with high stereocontrol. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents, providing a flexible route to a variety of chiral piperidine analogues.

A three-component Mannich reaction provides a convergent and stereoselective method for assembling complex, multi-substituted piperidine rings. rsc.org This approach mimics biosynthetic pathways and can generate highly functionalized chiral piperidines in a single step.

Once the chiral 4-aminopiperidine core is synthesized, the final step is the introduction of the urea moiety. This is typically achieved through reaction with an isocyanate or by using a phosgene equivalent in a controlled manner to form the N,N'-disubstituted urea. mdpi.comdiva-portal.org

For cases where a racemic mixture of the piperidine derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. nih.govwikipedia.orgnih.gov This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The following table summarizes some of the key advanced synthetic approaches for obtaining chiral piperidine derivatives, which are essential precursors for chiral 1-(Piperidin-4-yl)urea analogues.

| Synthetic Approach | Catalyst/Reagent | Key Features |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Direct synthesis from pyridinium salts; high enantioselectivity. dicp.ac.cnresearchgate.net |

| Chiral Auxiliaries | Evans auxiliary, chiral amines | Diastereoselective control; auxiliary is often recoverable. researchgate.net |

| Stereoselective C-H Functionalization | Dirhodium catalysts | Direct functionalization of the piperidine ring; high stereocontrol. nih.govresearchgate.net |

| Three-Component Mannich Reaction | Organocatalysts or metal catalysts | Convergent synthesis of multi-substituted piperidines. rsc.org |

| Chiral Resolution | Chiral acids or bases | Separation of racemic mixtures into pure enantiomers. nih.govwikipedia.orgnih.gov |

These advanced synthetic methodologies provide a robust toolbox for the creation of chiral piperidine derivatives, paving the way for the synthesis and exploration of novel, enantiomerically pure analogues of this compound for various scientific applications.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 1 Piperidin 4 Yl Urea Hydrochloride Analogues

Impact of Piperidine (B6355638) Ring Substitution on Biological Activity

The piperidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological properties of 1-(Piperidin-4-yl)urea derivatives. ajchem-a.comijnrd.org Modifications at the N-1 position of the piperidine ring have been extensively explored to modulate potency, selectivity, and pharmacokinetic profiles.

N-Acyl and N-sulfonyl substitutions have proven to be particularly effective strategies. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the introduction of various acyl and sulfonyl groups at the piperidine nitrogen of a 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core structure yielded numerous highly potent compounds. nih.gov This suggests that the sulfonamide group can act as a good isosteric replacement for the amide, offering comparable potency while potentially providing advantageous differences in pharmacokinetics and pharmacodynamics. nih.gov

Furthermore, the nature of the N-acyl group can have a substantial impact on activity. A study on adamantylurea-based sEH inhibitors demonstrated a 2-fold increase in potency when an N-propionylpiperidine was used compared to an N-acetylpiperidine. nih.gov This highlights the sensitivity of the target protein to the size and nature of the substituent at this position. The introduction of a basic nitrogen atom into the N-acyl or N-sulfonyl side chains has also been shown to be a viable strategy, allowing for the formulation of inhibitors as salts. nih.gov

The table below illustrates the effect of various N-substituents on the piperidine ring on the inhibitory activity of 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea analogues against human soluble epoxide hydrolase (sEH).

| Compound | Piperidine N-Substituent (R) | IC50 (nM) for human sEH |

| 1 | -COCH2CH3 (Propionyl) | 1.3 |

| 2 | -COCH2CH2N(CH3)2 | 1.8 |

| 3 | -SO2CH3 (Mesyl) | 1.2 |

| 4 | -SO2CH2CH2N(CH3)2 | 2.1 |

Data sourced from a study on sEH inhibitors and is intended for illustrative purposes. nih.gov

Role of Urea (B33335) Pharmacophore in Ligand-Target Interactions

The urea moiety is a critical pharmacophore in 1-(Piperidin-4-yl)urea hydrochloride analogues, playing a central role in anchoring the ligand to its biological target. nih.govnih.gov This is primarily achieved through its ability to act as both a hydrogen bond donor and acceptor, forming key interactions within the binding site of the target protein. avcr.cz

In the context of soluble epoxide hydrolase (sEH) inhibitors, the urea group is known to form crucial hydrogen bonds with key amino acid residues in the enzyme's active site. mdpi.com Molecular docking studies have revealed that the nitrogens of the urea group can form hydrogen bonds with the carboxyl group of Asp335, while the carbonyl oxygen can interact with the catalytic tyrosine residues. mdpi.com These interactions are fundamental for the high-affinity binding of these inhibitors.

Influence of Aromatic and Heteroaromatic Substituents on Potency and Selectivity

The nature of the aromatic or heteroaromatic substituent attached to the urea pharmacophore is a key determinant of both the potency and selectivity of 1-(Piperidin-4-yl)urea analogues. nih.govlookchem.com Variations in the substitution pattern on these rings can significantly impact binding affinity by influencing steric, electronic, and hydrophobic interactions with the target protein.

In the development of soluble epoxide hydrolase (sEH) inhibitors, replacing an adamantyl group with a 4-trifluoromethoxyphenyl group resulted in a dramatic improvement in the pharmacokinetic profile while maintaining comparable enzyme and cell-based potency. nih.gov However, this substitution also led to a negative effect on hERG channel liability, underscoring the complex interplay between different molecular properties. nih.gov Further studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed that steric bulk adjacent to the urea is positively correlated with inhibitor potency. nih.gov

For CXCR3 receptor antagonists, SAR studies on 1-aryl-3-piperidin-4-yl-urea derivatives revealed that modifications to the aromatic ring could significantly improve potency and physicochemical properties. lookchem.com For example, a 3-methoxy derivative showed modest potency, which was significantly improved by changing it to a 3-tetrahydrofuran ether. The addition of a 5-fluoro substituent to this compound further enhanced potency and improved physicochemical properties like logD. lookchem.com The incorporation of more hydrophilic aromatic groups, such as a meta-bromopyridine, was found to significantly improve physicochemical properties while retaining good potency. lookchem.com

The following table demonstrates the impact of different aromatic substituents on the potency of CXCR3 receptor antagonists.

| Compound | Aromatic Substituent (Ar) | hCXCR3 Ki (nM) |

| 5 | 3-Methoxyphenyl | 429 |

| 6 | 3-(Tetrahydrofuran-3-yloxy)phenyl | 141 |

| 7 | 5-Fluoro-3-(tetrahydrofuran-3-yloxy)phenyl | 83 |

| 8 | 5-Bromopyridin-3-yl | 100 |

Data sourced from a study on CXCR3 receptor antagonists and is intended for illustrative purposes. lookchem.com

Optimization Strategies for Enhanced Receptor Binding Affinity

The optimization of this compound analogues for enhanced receptor binding affinity is a multifactorial process that involves a systematic approach to modifying the lead compound's structure. ijnrd.org Key strategies often focus on improving the complementarity of the ligand with the binding site, enhancing favorable interactions, and minimizing unfavorable ones. mdpi.com

One common approach is to explore a wide range of substituents on both the piperidine ring and the aromatic moiety to probe the steric and electronic requirements of the binding pocket. nih.gov This can lead to the identification of "hot spots" where modifications result in significant gains in potency. For example, in the optimization of MCH-R1 antagonists, various strategies were implemented to increase selectivity against the hERG potassium channel, which led to the identification of potent piperidin-4-yl-urea compounds with minimized hERG inhibition. nih.gov

Another key strategy involves the use of isosteric replacements to improve physicochemical properties without sacrificing binding affinity. As seen with sEH inhibitors, replacing an amide with a sulfonamide on the piperidine ring can maintain potency while potentially altering pharmacokinetic parameters. nih.gov Similarly, for CXCR3 antagonists, the introduction of a fluorine atom or a more hydrophilic pyridine (B92270) ring into the aromatic portion of the molecule was shown to improve properties like logD while maintaining good receptor affinity. lookchem.com

Computational methods, such as molecular docking and free energy calculations, can also play a crucial role in guiding optimization efforts. mdpi.com These techniques can help to predict the binding modes of proposed analogues and estimate their binding affinities, allowing for the prioritization of synthetic targets.

Analysis of Molecular Flexibility and Conformational Preferences

The biological activity of this compound analogues is not solely dependent on their static chemical structure but is also profoundly influenced by their molecular flexibility and conformational preferences. nih.gov The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is crucial for high-affinity binding.

The urea moiety, while relatively rigid, has rotational freedom around the single bonds connecting it to the piperidine and aromatic rings. The dihedral angles between the urea plane and these rings are important determinants of the molecule's three-dimensional structure. nih.gov Substituents on the aromatic ring can influence these dihedral angles through steric and electronic effects, thereby modulating the conformational landscape of the molecule. nih.gov

Understanding the conformational preferences of these molecules is essential for rational drug design. Techniques such as NMR spectroscopy and computational methods like molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in solution, helping to identify the bioactive conformation. nih.govnih.gov By designing molecules that are pre-organized in their bioactive conformation, it is possible to reduce the entropic penalty of binding and thus enhance receptor affinity.

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Inhibition Mechanisms

The primary enzymatic target identified for this class of compounds is soluble epoxide hydrolase (sEH), although interactions with other enzymes have also been explored.

Soluble Epoxide Hydrolase (sEH) Inhibition

A substantial body of research has centered on 1,3-disubstituted ureas that incorporate a piperidinyl moiety as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme plays a crucial role in metabolizing endogenous signaling lipids, specifically converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). nih.govresearchgate.net By inhibiting sEH, these compounds prevent the degradation of EETs, thereby enhancing their anti-inflammatory, anti-hypertensive, and neuroprotective effects. nih.gov

Binding Affinities and Inhibitory Potencies

The inhibitory potency of 1-(Piperidin-4-yl)urea derivatives against sEH has been quantified through extensive structure-activity relationship (SAR) studies. These studies typically measure the half-maximal inhibitory concentration (IC₅₀) to determine the potency of the compounds against both human and murine sEH.

Modifications to the core 1-(Piperidin-4-yl)urea structure have yielded highly potent inhibitors. For instance, N-acyl and N-sulfonyl substitutions on the piperidine (B6355638) nitrogen of a 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core structure have produced multiple inhibitors with significant potency. nih.gov One notable example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a 7-fold increase in potency compared to its adamantane (B196018) analogue. nih.gov Another derivative, 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (also known as AR9281), has also been identified as a potent and selective sEH inhibitor. nih.govnih.gov

Table 1: Inhibitory potencies (IC₅₀) of selected 1-(Piperidin-4-yl)urea derivatives against human and murine soluble epoxide hydrolase (sEH). Data sourced from research on 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors. nih.gov

Modulation of Eicosanoid Pathways (e.g., EETs, DHETs)

The mechanism of action of these sEH inhibitors is directly linked to their ability to modulate the eicosanoid pathway. By blocking the catalytic activity of sEH, these compounds prevent the hydrolysis of EETs to DHETs. nih.gov This leads to a stabilization and increase in the endogenous levels of beneficial EETs. researchgate.net Preclinical studies have confirmed this mechanism, showing that administration of potent inhibitors like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) effectively blocks the production of dihydroxy-fatty acids and increases specific epoxy fatty acid species in plasma and tissues. mdpi.com This modulation of the EET/DHET ratio is believed to be the primary driver of the therapeutic effects observed in preclinical models of inflammation and hypertension. nih.govresearchgate.net

Metabolic Stability and Metabolite Activity in Preclinical Systems

The therapeutic potential of a compound is heavily influenced by its metabolic stability. Research into 1-(Piperidin-4-yl)urea derivatives has shown that structural modifications can significantly impact their pharmacokinetic profiles. For example, replacing a metabolically vulnerable adamantyl group with a more stable 4-trifluoromethoxyphenyl moiety has been a successful strategy. nih.gov While the adamantyl group is prone to rapid metabolism, leading to a short in vivo half-life, aryl-based derivatives show improved stability. nih.govtandfonline.com

Furthermore, modifications to the N-acyl group on the piperidine ring can also enhance metabolic stability. A cyclopropanecarboxamide (B1202528) substitution was found to improve metabolic stability over a propionamide (B166681) group. nih.gov Conversely, some derivatives, particularly those based on a benzohomoadamantane scaffold, have demonstrated very low microsomal stability, which has hindered their further development. nih.gov While the stability of the parent compounds has been a focus of investigation, detailed information on the specific biological activity of their metabolites in preclinical systems is not extensively documented in the available literature.

Other Enzyme Targets

To assess the selectivity of this chemical class, lead compounds have been screened against broader panels of enzymes. The potent sEH inhibitor AR9281 was tested against 150 other enzyme and receptor targets and showed excellent selectivity for sEH. nih.gov Notably, no significant inhibition of key drug-metabolizing cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4) was observed. nih.gov However, other research has indicated that the piperidine urea scaffold can be adapted to target other enzymes. For instance, certain piperidine urea derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Additionally, related scaffolds like piperidyl-1,2,3-triazole ureas have been developed as selective inhibitors for other serine hydrolases, such as diacylglycerol lipase-β (DAGLβ). nih.gov

Receptor Modulation Mechanisms

Beyond enzyme inhibition, the 1-(Piperidin-4-yl)urea scaffold has been identified as a potent antagonist for the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov The MCH-R1 is a G protein-coupled receptor involved in the neuronal regulation of food consumption. wikipedia.org

The development of piperidin-4-yl-urea derivatives as MCH-R1 antagonists has been a focus of research aimed at developing treatments for obesity. nih.gov SAR studies have led to the identification of compounds with high antagonistic potency. nih.govnih.gov For example, a series of 1-(6,7-Difluoro-3-methoxyquinoxalin-2-yl)-3-[1-(heteroarylmethyl)piperidin-4-yl] urea derivatives exhibited potent MCH-R1 antagonistic activity in in-vitro binding assays. nih.gov A significant challenge in this area has been achieving selectivity over the hERG potassium channel, as inhibition of hERG can lead to cardiotoxicity. nih.gov Research efforts have focused on modifying the piperidin-4-yl-urea structure to minimize hERG inhibition while retaining high affinity for MCH-R1. nih.gov

NLRP3 Inflammasome Inhibition

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Derivatives of 1-(Piperidin-4-yl)urea have been investigated for their potential to inhibit the NLRP3 inflammasome.

Pyroptosis is a form of pro-inflammatory programmed cell death initiated by the activation of inflammasomes. Studies on derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which share the core 1-(piperidin-4-yl) moiety, have demonstrated the ability to inhibit NLRP3-dependent pyroptosis in in vitro models using PMA-differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP. This inhibition is a key indicator of the compound's anti-inflammatory potential.

A primary function of the NLRP3 inflammasome is the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Research has shown that a series of modulated benzo[d]imidazole-2-one derivatives, developed through a pharmacophore-hybridization strategy, can inhibit the release of IL-1β in human macrophages stimulated with LPS and ATP in a concentration-dependent manner. This demonstrates a direct modulation of a key inflammatory signaling pathway.

The activation of the NLRP3 inflammasome is dependent on its ATPase activity. Selected compounds from the aforementioned benzo[d]imidazole-2-one series were evaluated for their ability to directly inhibit the ATPase activity of human recombinant NLRP3. The results indicated that these compounds could indeed reduce NLRP3's enzymatic function, providing a specific molecular mechanism for their inhibitory effects on the inflammasome.

| Compound Type | Biological Effect | Model System | Key Findings |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3-dependent pyroptosis inhibition | PMA-differentiated THP-1 cells | Demonstrated suppression of inflammatory cell death pathways. |

| Modulated benzo[d]imidazole-2-one derivatives | Inhibition of IL-1β release | LPS/ATP-stimulated human macrophages | Showed concentration-dependent reduction of a key pro-inflammatory cytokine. |

| Selected benzo[d]imidazole-2-one derivatives | Direct inhibition of NLRP3 ATPase activity | Human recombinant NLRP3 | Provided evidence of direct enzymatic inhibition as a mechanism of action. |

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor involved in the regulation of energy homeostasis and feeding behavior. Antagonism of this receptor is a therapeutic strategy for the treatment of obesity. Research has been conducted on the development of piperidin-4-yl-urea derivatives as MCH-R1 antagonists. A study focused on the optimization of these derivatives to mitigate off-target effects, specifically the inhibition of the hERG potassium channel, which can lead to cardiac toxicity. This work resulted in the identification of piperidin-4-yl-urea compounds that are potent MCH-R1 antagonists with minimized hERG inhibition, highlighting the potential of this chemical scaffold in metabolic disease research. nih.gov

Dopamine (B1211576) D3 Receptor Ligand Interactions

The dopamine D3 receptor is a target for therapeutic intervention in several neuropsychiatric disorders. A review of the scientific literature did not yield specific studies on the interaction of 1-(Piperidin-4-yl)urea hydrochloride or its simple derivatives with the dopamine D3 receptor. Research on D3 receptor ligands has predominantly focused on more complex chemical structures, such as N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides and other substituted piperidine and piperazine (B1678402) analogs.

Cannabinoid Receptor (CB1, CB2) Antagonism/Agonism

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are involved in a wide range of physiological processes. A search of the available scientific literature did not reveal any direct studies investigating the antagonist or agonist activity of this compound or its simple derivatives at either the CB1 or CB2 receptors. Current research on cannabinoid receptor modulators with a urea moiety often involves more complex diarylurea or functionalized piperidine structures.

Histamine (B1213489) H3 and Sigma-1 Receptor Ligand Activity

The piperidine urea scaffold is a recognized pharmacophore that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and other central nervous system (CNS) receptors.

Histamine H3 Receptor Activity:

Sigma-1 Receptor Activity:

| Receptor Target | Reported Activity of Structurally Related Piperidine Urea Derivatives | Specific Data for this compound |

| Histamine H3 Receptor | Antagonism, with Ki values ranging from nanomolar to micromolar. nih.govnih.gov | Not available in the reviewed literature. |

| Sigma-1 Receptor | Ligand binding, with affinities varying based on molecular structure. researchgate.net | Not available in the reviewed literature. |

This table is for illustrative purposes based on the activities of the broader class of piperidine urea derivatives, as specific data for this compound is not available.

Cellular and Molecular Target Identification

Beyond the histamine H3 and sigma-1 receptors, the piperidin-4-yl urea scaffold has been explored for its interaction with other cellular and molecular targets. It is important to note that these findings relate to derivatives and not necessarily to this compound itself.

Derivatives of 1-aryl-3-(1-acylpiperidin-4-yl)urea have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov Inhibition of sEH is a therapeutic strategy being investigated for the treatment of inflammation and hypertension. nih.gov

Furthermore, other piperidine urea derivatives have been synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. nih.gov The discovery and optimization of piperidin-4-yl-urea derivatives have also been pursued for their antagonist activity at the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity treatment. nih.gov

The potential for this compound to interact with these or other targets would require direct experimental investigation. The lack of additional substitutions on the piperidine nitrogen and the urea moiety in this compound, as compared to the more complex derivatives studied, would significantly influence its binding affinity and selectivity for these targets.

Investigation of Mechanism of Action (MOA) at the Molecular Level

The mechanism of action for any compound is intrinsically linked to its molecular targets. For the broader class of piperidin-4-yl urea derivatives, the MOA is typically characterized by the modulation of receptor or enzyme activity.

In the context of H3 receptor antagonism, these compounds would competitively bind to the receptor, thereby blocking the inhibitory effect of histamine on neurotransmitter release. This leads to an increase in the release of histamine and other neurotransmitters in the CNS.

As inhibitors of enzymes like sEH or 11β-HSD1, the piperidin-4-yl urea scaffold would occupy the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting its metabolic activity. nih.govnih.gov The urea functional group is often crucial for establishing key hydrogen bond interactions within the active site of the target protein.

For this compound, a definitive molecular mechanism of action has not been elucidated due to the absence of specific preclinical studies. Any potential MOA would be dependent on its specific cellular and molecular targets, which remain to be identified. The simple structure of this compound suggests it may serve as a foundational scaffold for the development of more potent and selective ligands for various biological targets. Further research, including binding assays, enzymatic assays, and cellular functional studies, would be necessary to determine the precise mechanism of action of this compound at the molecular level.

Pharmacological Applications and Preclinical Efficacy of 1 Piperidin 4 Yl Urea Hydrochloride Analogues

Anti-inflammatory Applications

The anti-inflammatory potential of 1-(Piperidin-4-yl)urea analogues is a significant area of investigation. chemimpex.com These compounds have been shown to interact with key targets in the inflammatory cascade, leading to the reduction of inflammatory markers and symptoms in various preclinical models. A primary mechanism contributing to these effects is the inhibition of the soluble epoxide hydrolase (sEH) enzyme. nih.gov Inhibition of sEH increases the levels of endogenous anti-inflammatory lipid mediators, such as epoxyeicosatrienoic acids (EETs), which play a role in resolving inflammation. nih.gov

The efficacy of 1-(Piperidin-4-yl)urea analogues in mitigating inflammatory pain has been demonstrated in established animal models. nih.gov Specifically, the carrageenan-induced inflammatory pain model in mice is frequently used to assess the analgesic and anti-inflammatory properties of new chemical entities. nih.govmdpi.com In this model, injection of carrageenan into the paw induces a local inflammatory response characterized by edema and hyperalgesia (increased sensitivity to pain). mdpi.comresearchgate.net

One notable study investigated a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov The lead compound from this series, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a significant reduction in hyperalgesia. nih.gov When administered orally to mice, this compound showed a 1000-fold greater potency in reducing inflammatory pain compared to morphine, as measured by the mechanical withdrawal threshold. nih.govnih.gov This highlights the potential of these analogues as potent agents for the management of inflammatory pain. nih.gov

Table 1: Efficacy of a Lead 1-(Piperidin-4-yl)urea Analogue in an Inflammatory Pain Model

| Compound | Target | Animal Model | Key Finding | Reference |

|---|

Analogues of 1-(Piperidin-4-yl)urea modulate inflammatory processes through various mechanisms. A key pathway involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids (EETs). nih.gov EETs are signaling lipids with anti-inflammatory properties. By inhibiting sEH, these urea (B33335) derivatives increase the concentration of EETs, which in turn helps to resolve inflammation. nih.gov This mechanism has been linked to anti-inflammatory, anti-hypertensive, and cardioprotective effects in preclinical studies. nih.gov

Another important mechanism involves the inhibition of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). mdpi.comresearchgate.net A series of compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were designed and shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophage cell lines. mdpi.com The most promising compounds from this series were able to inhibit the release of IL-1β in a concentration-dependent manner, indicating their potential to modulate the inflammatory response by directly targeting the NLRP3 inflammasome. mdpi.comresearchgate.net

Neuroprotective Applications

The inhibition of soluble epoxide hydrolase (sEH) by 1-(Piperidin-4-yl)urea analogues is also associated with neuroprotective effects. nih.gov The stabilization of epoxyeicosatrienoic acids (EETs) through sEH inhibition is believed to contribute to these protective effects on the nervous system. While the direct evaluation of 1-(Piperidin-4-yl)urea hydrochloride analogues in specific neuroprotection models is an area of ongoing research, the established link between sEH inhibition and neuroprotection suggests a promising therapeutic avenue. nih.gov Additionally, some derivatives are noted to serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

Anticancer Activity in Cell Lines

Numerous studies have highlighted the anticancer potential of 1-(Piperidin-4-yl)urea analogues against a variety of cancer cell lines. chemimpex.comnih.gov These compounds often act as antiproliferative agents, inhibiting the growth of cancer cells.

A study focusing on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives found that compounds incorporating a 1-methylpiperidin-4-yl group exhibited significantly higher antiproliferative activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines compared to analogues without this group. nih.gov Specifically, compounds 9b and 9d from this series showed potent activity against four different cancer cell lines (A549 lung, MCF7 breast, HCT116 colon, and PC3 prostate), with IC₅₀ values under 5 μM, which was comparable or superior to the control drug sorafenib. nih.gov

Similarly, pyridine-urea hybrids have been evaluated for their anticancer properties. mdpi.com Compound 8a from a series of 3-methoxy-1H-indazoles demonstrated an impressive GI₅₀ value of 0.06 μM against the MCF7 cell line, while compound 8h was most active against the HCT116 cell line with a GI₅₀ of 0.33 μM. mdpi.com In another study, 4-piperazinylquinoline derivatives with a urea/thiourea (B124793) scaffold were synthesized, and several compounds showed significant antiproliferative activity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). nih.gov

Table 2: Anticancer Activity of Selected 1-(Piperidin-4-yl)urea Analogues in Cancer Cell Lines

| Compound Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea with 1-methylpiperidin-4-yl group | A549, MCF7, HCT116, PC3 | Compounds 9b and 9d showed potent antiproliferative activity with IC₅₀ values < 5 μM. | nih.gov |

| Pyridine-urea hybrids (3-methoxy-1H-indazoles) | MCF7, HCT116 | Compound 8a had a GI₅₀ of 0.06 μM against MCF7. Compound 8h had a GI₅₀ of 0.33 μM against HCT116. | mdpi.com |

Antimicrobial and Antitubercular Evaluation

Derivatives based on the piperidine (B6355638) and urea scaffolds have been explored for their efficacy against various microbial pathogens, including bacteria, fungi, and mycobacteria.

The piperidine ring is a common feature in molecules with antimicrobial properties. biomedpharmajournal.orgnih.gov For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org Several of these compounds exhibited significant antimicrobial activity when compared to the standard drugs ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The addition of the thiosemicarbazone moiety to the piperidin-4-one structure was found to enhance the antifungal activity in particular. biomedpharmajournal.org

Furthermore, a series of novel urea derivatives were synthesized and evaluated against five bacterial and two fungal strains. nih.gov Many of these compounds showed promising growth inhibition against Acinetobacter baumannii. Notably, the adamantyl urea adduct 3l (1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea) demonstrated outstanding and selective inhibition (94.5%) against this bacterium. nih.gov Other studies have also reported on urea and thiourea derivatives possessing antibacterial and antifungal activities. researchgate.netmdpi.com

Table 3: Antimicrobial Activity of Piperidine and Urea Analogues

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | Various bacteria and fungi | Significant antibacterial activity compared to ampicillin; enhanced antifungal activity compared to piperidin-4-one alone. | biomedpharmajournal.org |

Regarding antitubercular activity, several urea-based compounds have been identified as potential agents against Mycobacterium tuberculosis. The discovery of an adamantyl urea compound from a small library screen led to the development of an optimized series of 1-adamantyl-3-phenyl ureas with potent activity against M. tuberculosis. nih.gov These compounds are thought to act by inhibiting multiple epoxide hydrolase enzymes within the mycobacterium. nih.gov

Additionally, a series of 1-(1-arylethylpiperidin-4-yl)thymine analogues were synthesized and evaluated as inhibitors of M. tuberculosis thymidylate kinase (TMPK), an essential enzyme for the bacterium. researchgate.net Hybrid molecules combining quinoline, urea, and benzothiazole (B30560) moieties have also been synthesized and tested. mdpi.com In one study, 17 out of 25 such hybrids showed promising anti-TB activity with MIC₉₀ values below 62.5 µM against a bioreporter strain of M. tuberculosis H₃₇Rv. mdpi.com

Activity against Mycobacterium tuberculosis

While research specifically detailing the anti-tuberculosis activity of this compound analogues is limited, studies on structurally related piperidine derivatives have shown promise. Notably, a series of 1-(1-arylethylpiperidin-4-yl)thymine analogues have been synthesized and evaluated for their inhibitory capacity against Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) and the growth of the virulent H37Rv strain. nih.gov

Optimization of the substitution pattern on the aryl ring of these thymine (B56734) analogues led to the identification of compounds with improved potency. For instance, strategic placement of substituents resulted in compounds with enhanced MtbTMPK inhibitory activity and whole-cell activity against M. tuberculosis. One particular analogue, despite a tenfold increase in its IC50 value against the enzyme, displayed a promising minimum inhibitory concentration (MIC) of 12.5 µM in whole-cell assays.

Although these compounds are not urea derivatives, the findings highlight the potential of the substituted piperidine scaffold as a starting point for developing novel anti-tuberculosis agents. The 4-aminopiperidine (B84694) (PIP) series has also been investigated, with one compound featuring a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine at the C-4 position showing an MIC of 10 μM against M. tuberculosis. nih.gov However, further exploration of this particular series did not yield analogues with improved activity, suggesting that the anti-tubercular potential is highly sensitive to the specific substitutions on the piperidine core. nih.gov

Antimycobacterial Activity of Piperidine Analogues

| Compound Class | Target | Key Finding | Reported Activity (MIC) |

|---|---|---|---|

| 1-(1-Arylethylpiperidin-4-yl)thymine Analogues | Mycobacterium tuberculosis TMPK | Optimization of aryl substitution improved whole-cell activity. | 12.5 µM |

| 4-Aminopiperidine (PIP) Analogues | M. tuberculosis (whole cell) | A specific substitution pattern yielded moderate activity. | 10 µM |

Potential in Agrochemical Formulations

There is limited publicly available information specifically detailing the application of this compound analogues in agrochemical formulations. However, the broader class of piperidine-containing compounds is well-established in the agrochemical industry, being utilized as fungicides, insecticides, and to a lesser extent, herbicides. ccspublishing.org.cn Mepiquat chloride, a well-known plant growth regulator, features a piperidine structure. ccspublishing.org.cn Urea derivatives are also a significant class of compounds in agrochemicals, often used for their biological activity and ability to interact with specific targets in pests and plants. nih.gov Given that both the piperidine and urea moieties are prevalent in agrochemical research, it is conceivable that analogues of 1-(piperidin-4-yl)urea could be explored for such applications, although specific research in this area is not widely reported. ccspublishing.org.cnnih.gov

Other Biological Applications (e.g., Corrosion Inhibition Studies)

Analogues of 1-(piperidin-4-yl)urea have been investigated for applications beyond pharmacology, notably in the field of materials science as corrosion inhibitors. Studies have explored the efficacy of various piperidine derivatives in protecting metals, such as mild steel, from corrosion in acidic environments. researchgate.net

For example, 2,6-diphenylpiperidin-4-ones, which share the core piperidine-4-one structure, have been tested for their ability to inhibit the corrosion of mild steel in sulfuric acid. researchgate.net Research has shown that these compounds adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. The inhibition efficiency was found to be dependent on the substituents on the piperidine ring, with bulky groups potentially reducing efficacy due to steric hindrance. researchgate.net The ring nitrogen and the carbonyl group are considered the potential sites for interaction with the metal surface. researchgate.net

Furthermore, the synthesis of mono and bis-4-methylpiperidiniummethyl-urea compounds and their evaluation as corrosion inhibitors for steel in acidic media have been reported. researchgate.net These studies, employing methods like potentiodynamic polarization and weight loss measurements, indicate that such urea derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net Their inhibitory action is attributed to their adsorption on the steel surface. researchgate.net

Pharmacokinetic Profiling in Preclinical Species

The pharmacokinetic properties of 1-(piperidin-4-yl)urea analogues have been a key area of investigation, particularly for their development as therapeutic agents. Preclinical studies, primarily in mice, have been conducted on a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

Oral administration of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogues in mice has demonstrated that their absorption and systemic exposure are highly dependent on their chemical structure. capes.gov.bracs.org Pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) have been used to quantify these properties. nih.gov

Studies comparing different analogues have revealed substantial variations in oral bioavailability. For instance, replacing a metabolically labile adamantyl group with an aryl group, such as a 4-(trifluoromethoxy)phenyl group, led to dramatic improvements in systemic exposure. nih.gov One key example is the comparison between 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea and 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Following oral administration in mice, the latter compound showed a 65-fold increase in Cmax and a remarkable 3300-fold increase in AUC, indicating significantly enhanced absorption and/or reduced first-pass metabolism. nih.govacs.org

Pharmacokinetic Parameters of sEH Inhibitor Analogues in Mice

| Compound | Core Structure 1 | Core Structure 2 | Relative Cmax Improvement | Relative AUC Improvement |

|---|---|---|---|---|

| Analogue 1 | Adamantyl | 1-Propionylpiperidin-4-yl | Baseline | Baseline |

| Analogue 2 | 4-(trifluoromethoxy)phenyl | 1-(cyclopropanecarbonyl)piperidin-4-yl | 65-fold | 3300-fold |

Preclinical studies in rodent models have indicated that the adamantyl group is susceptible to phase I metabolism, specifically oxidation reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov In vitro investigations with N-adamantyl urea-based sEH inhibitors have identified major sites of oxidation on the adamantyl ring itself. nih.gov In vivo studies confirmed that metabolites resulting from the hydroxylation of the adamantyl group were present in the blood of rodents. nih.gov This metabolic pathway is a key determinant of the pharmacokinetic profile of adamantyl-containing urea compounds. nih.gov

Research has clearly established a strong link between the structural features of 1-(piperidin-4-yl)urea analogues and their oral bioavailability. nih.govbibsonomy.org The strategic modification of different parts of the molecule has been employed to overcome pharmacokinetic challenges like rapid metabolism and poor solubility. nih.govnih.gov

A pivotal strategy for enhancing bioavailability has been the replacement of the adamantyl group, which is prone to rapid metabolism, with more metabolically stable moieties. nih.gov Substituting the adamantyl ring with various carbocyclic and phenyl groups has been shown to significantly improve pharmacokinetic profiles. nih.gov As mentioned, replacing it with a 4-(trifluoromethoxy)phenyl group dramatically increased systemic exposure (AUC) by over 3000-fold in mice. nih.gov

Modifications to the N-acyl substituent on the piperidine ring also play a crucial role. While bulky N-substituents did not substantially improve enzyme potency, they were found in earlier studies to decrease blood levels significantly after oral administration. nih.gov Conversely, small N-acyl or N-sulfonyl groups, such as a cyclopropanecarboxamide (B1202528), can improve potency while maintaining or improving metabolic stability and pharmacokinetic properties. nih.gov The incorporation of polar moieties, like an N-acyl piperidine, has also been a successful strategy to improve water solubility and, consequently, oral bioavailability. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Piperidin 4 Yl Urea Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and reactivity of a molecule. These studies offer a fundamental understanding of the molecule's stability, charge distribution, and reactive sites.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1-(Piperidin-4-yl)urea hydrochloride, DFT studies are instrumental in optimizing the molecular geometry and calculating various electronic properties. researchgate.net While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related urea (B33335) and piperidine-containing molecules. researchgate.netresearchgate.net

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is easily polarizable. rdd.edu.iq For urea and its derivatives, the HOMO is often localized on the urea functional group, while the LUMO distribution varies depending on the substituents. nih.gov In related piperidine (B6355638) derivatives, the HOMO and LUMO orbitals are key indicators of reactivity and potential interactions with biological receptors. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites. In the MEP of a urea derivative, a region of negative potential (typically colored red or orange) is expected around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. researchgate.netresearchgate.net Regions of positive potential (blue) are associated with the N-H protons of the urea and the protonated piperidine nitrogen, highlighting them as hydrogen bond donors. researchgate.net This information is vital for predicting how the molecule will interact with other molecules, including receptor binding sites. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference Study Context |

|---|---|---|---|---|

| Hydroxyurea (B1673989) (solvated) | - | - | 7.30 | Calculated using TD-DFT framework. researchgate.net |

| B@ACD-Hydroxyurea Complex | -6.367 | -2.918 | 3.449 | Complex of hydroxyurea with a boron-doped nanostructure. researchgate.net |

| N@ACD-Hydroxyurea Complex | -6.278 | -1.736 | 4.542 | Complex of hydroxyurea with a nitrogen-doped nanostructure. researchgate.net |

| Urea (in various solvents) | Varies | Varies | ~8.9 - 9.7 | Calculations show the gap varies with solvent polarity. rdd.edu.iq |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a macromolecular target, typically a protein or enzyme. These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. For derivatives of 1-(Piperidin-4-yl)urea, docking studies have been performed against various targets. nih.govnih.govmdpi.com

The urea moiety is a key pharmacophore capable of forming multiple hydrogen bonds. Typically, the carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups act as hydrogen bond donors. nih.gov The piperidine ring, being a non-aromatic heterocycle, often engages in van der Waals or hydrophobic interactions within the binding pocket. The protonated nitrogen of the piperidine can also form a crucial ionic or hydrogen bond interaction with an acidic residue (e.g., Aspartic acid or Glutamic acid) in the receptor. nih.gov Studies on related urea derivatives as kinase inhibitors have shown that the urea linker is frequently involved in two key hydrogen bonding interactions with the target protein. nih.govmdpi.com

Docking studies on piperidinyl urea inhibitors have helped identify their binding mechanisms and key interactions within the active sites of various enzymes and receptors. nih.gov For instance, in a study of piperidinyl ureas as inhibitors of the UBC12-DCN1 protein-protein interaction, molecular docking revealed that residues such as Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Gln1114, Phe1164, and Leu1184 might be key during the binding process to DCN1. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Study |

|---|---|---|---|

| DCN1 (part of UBC12-DCN1 complex) | Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Phe1164, Leu1184 | Hydrophobic/van der Waals | nih.gov |

| DCN1 (part of UBC12-DCN1 complex) | Gln1114 | Hydrogen Bonding | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 (hinge region) | Hydrogen Bonding | acs.org |

| Cyclin-Dependent Kinase 2 (CDK2) | Gln131 | Hydrogen Bonding (with substituent) | acs.org |

| Soluble Epoxide Hydrolase (sEH) | Asp333, Tyr381 | Hydrogen Bonding (with urea moiety) | nih.gov |

| Kinase Insert Domain Receptor (KDR) | Not specified | Hydrophobic and Hydrogen Bonding | nih.gov |

Conformational analysis is essential for understanding how the flexibility of a ligand affects its binding. The 1-(Piperidin-4-yl)urea scaffold has several rotatable bonds that allow it to adopt different shapes. The urea functionality itself has distinct conformational preferences. Due to delocalization of electrons, the C-N bonds of the urea have partial double-bond character, restricting rotation. Studies on N,N'-disubstituted ureas show a strong preference for a planar trans,trans conformation, which facilitates optimal hydrogen bonding. nih.govresearchgate.net However, a cis,trans conformation can also be adopted, sometimes stabilized by an intramolecular hydrogen bond. researchgate.net

The piperidine ring typically exists in a stable chair conformation. The substituent at the 4-position (the urea group) can be in either an axial or an equatorial position. The preferred orientation can significantly impact binding affinity. For instance, in studies of CDK2 inhibitors, modeling suggested that for a hydroxyl substituent on the piperidine ring to interact optimally with Gln131, an axial conformation was required. acs.org Molecular dynamics (MD) simulations can further explore the conformational landscape of the ligand-target complex over time, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein's binding site. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The 1-(Piperidin-4-yl)urea scaffold possesses key features for such modeling, including hydrogen bond donors and acceptors in the urea group and the piperidine nitrogen, as well as potential hydrophobic and aromatic interaction sites depending on its substitutions.

These models serve as 3D queries for virtual screening, a computational technique used to search large databases of compounds for molecules that match the pharmacophore and are therefore likely to bind to the target of interest. For instance, pharmacophore models have been generated from known inhibitors containing urea or similar scaffolds to identify novel hits for targets like nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov In such studies, features like hydrogen bond acceptors, donors, and hydrophobic/aromatic sites are defined based on active ligands. nih.gov A computational analysis of piperidinyl urea derivatives identified that acceptor (acc), donor (don), hydrophobic (hyd), and aromatic/hydrophobic (aro/hyd) properties are key pharmacophoric features for activity at certain targets. nih.gov

The general workflow for these studies is outlined below:

Table 1: Pharmacophore Modeling and Virtual Screening Workflow

| Step | Description |

|---|---|

| 1. Ligand Set Selection | A diverse set of active compounds containing the 1-(Piperidin-4-yl)urea core is selected. |

| 2. Pharmacophore Model Generation | The common chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) and their spatial relationships are identified to create one or more pharmacophore hypotheses. |

| 3. Model Validation | The best model is selected based on its ability to distinguish known active compounds from inactive ones (decoys) in a test database. |

| 4. Virtual Screening | The validated pharmacophore model is used as a 3D query to screen large compound libraries (e.g., ZINC database) for molecules with matching features. nih.gov |

| 5. Hit Identification & In Vitro Testing | The top-scoring virtual "hits" are procured or synthesized and then tested experimentally to confirm their biological activity. nih.gov |

This approach has proven effective in identifying novel inhibitors for various enzymes and receptors, demonstrating the utility of the 1-(Piperidin-4-yl)urea scaffold in drug design.

Predictive Modeling for Structure-Activity Relationships (SAR)